![molecular formula C17H18ClN3O B3015870 [4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone CAS No. 585567-84-6](/img/structure/B3015870.png)
[4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone, also known as 4-CPM, is a novel small molecule that has been the subject of research in recent years. It is an analogue of the popular drug piperazine, and has been studied for its potential applications in scientific research. 4-CPM is a white crystalline solid with a molecular weight of 350.3 g/mol and a melting point of 60-62°C. It is soluble in water and ethanol, and has been found to be stable under a variety of conditions.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules by combining it with norfloxacin, a quinolone antibiotic. These hybrids were designed to enhance antibacterial effects and combat quinolone-resistant bacterial strains. Additionally, the thiazolidinedione moiety aimed to prevent biofilm formation, making these compounds promising candidates for combating infections .
Antifungal Potential
While the primary focus has been on antibacterial effects, some studies have explored the antifungal activity of related piperazine derivatives. However, specific investigations involving 4-(4-Aminophenyl)piperazin-1-ylmethanone are limited .
DNA Gyrase Inhibition
The compound’s structural features suggest potential interactions with DNA gyrase, a bacterial enzyme crucial for DNA replication and repair. Inhibition of DNA gyrase disrupts bacterial growth, making this an interesting avenue for further exploration .
Anti-Biofilm Properties
Biofilms play a significant role in bacterial persistence and resistance. Researchers have evaluated the ability of these compounds to inhibit biofilm formation, particularly against Gram-positive strains. The thiazolidinedione component contributes to this anti-biofilm activity .
Molecular Docking Studies
Computational docking studies have been employed to understand the binding interactions between the compound and its target enzymes. These studies provide insights into the compound’s mode of action and potential advantages over the parent molecule, norfloxacin .
Future Therapeutic Applications
Given its multifaceted properties, further research may uncover additional therapeutic applications beyond antimicrobial effects. These could include antitumor, antiviral, or antidepressant activities, as observed in related piperazine derivatives .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can form hydrogen bonds with certain amino acids in the active site of enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been associated with inflammation processes .
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Similar compounds have been associated with anti-inflammatory effects .
properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHXPJBIXPWCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.